8-Bromo-7-fluoronaphthalene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrFO2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
8-bromo-7-fluoronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H6BrFO2/c11-10-7(12)2-1-5-3-6(13)4-8(14)9(5)10/h1-4,13-14H |
InChI Key |
LYBYDINMMUFPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)O)O)Br)F |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 8 Bromo 7 Fluoronaphthalene 1,3 Diol
Retrosynthetic Analysis of the 8-Bromo-7-fluoronaphthalene-1,3-diol Architecture
A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process helps in identifying key bond formations and potential challenges in the forward synthesis.
The primary disconnections for this compound can be envisioned at the carbon-heteroatom bonds (C-Br, C-F, C-O) and by simplifying the naphthalene (B1677914) core itself.
One plausible retrosynthetic approach begins by disconnecting the bromo and fluoro substituents, leading back to a naphthalene-1,3-diol intermediate. The introduction of halogens onto a dihydroxylated naphthalene core would likely proceed via electrophilic aromatic substitution. However, the strong activating and ortho-, para-directing nature of the hydroxyl groups would need to be carefully managed to achieve the desired 7,8-substitution pattern.
Alternatively, a more convergent strategy would involve the construction of the substituted naphthalene ring from a functionalized benzene (B151609) derivative. A key disconnection could be made at the C4a-C8a and C4-C5 bonds, suggesting a [4+2] cycloaddition or an annulation reaction. This approach would involve a suitably substituted diene and dienophile to construct the bicyclic system with the desired functionalities already in place or in a latent form.
Considering the directing group effects, a plausible precursor could be a 2-fluoro-3-bromobenzaldehyde or a related derivative. This precursor could then undergo a Stobbe condensation or a similar reaction with a succinate (B1194679) ester to build the second ring, followed by cyclization and aromatization to form the naphthalene core. The hydroxyl groups could then be introduced or unmasked in the final steps.
A simplified retrosynthetic scheme is presented below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Potential Precursors |
| This compound | C-Br, C-F bonds | 7-Fluoronaphthalene-1,3-diol |
| C-O bonds | 8-Bromo-7-fluoronaphthalene | |
| Naphthalene core (annulation) | Substituted benzaldehyde (B42025) and a succinate derivative |
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the substitution reactions. The directing effects of the substituents play a crucial role in determining the outcome of each synthetic step.
Hydroxyl Groups (-OH): These are strongly activating, ortho-, para-directing groups. Once introduced, they will dominate the regioselectivity of subsequent electrophilic substitutions.
Fluorine (-F): Fluorine is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. Its influence is weaker than that of the hydroxyl groups.
Bromine (-Br): Bromine is also a deactivating but ortho-, para-directing group.
Given these effects, the order of introduction of the substituents is critical. For instance, introducing the hydroxyl groups early in the synthesis would direct subsequent halogenation to the activated positions (likely C2, C4, and C5, C7), making the desired 8-bromo-7-fluoro substitution pattern difficult to achieve directly. Therefore, a more likely strategy involves constructing the naphthalene core with the halogen substituents already in place, followed by the introduction or formation of the hydroxyl groups.
Stereoselectivity is not a primary concern for the final aromatic product. However, in synthetic routes that proceed through non-aromatic intermediates, such as those involving dearomatization-dihydroxylation or cycloaddition reactions, the stereochemistry of these intermediates would need to be controlled.
Approaches to the Naphthalene-1,3-diol Core Synthesis
Several methodologies can be employed for the synthesis of the naphthalene-1,3-diol core, which can then be further functionalized to yield the target molecule.
One approach to introduce hydroxyl groups onto a pre-existing naphthalene ring is through dearomatization followed by dihydroxylation. This can be achieved using various oxidizing agents. While this method is effective for producing cis- or trans-diols in saturated ring systems, its application to the direct synthesis of aromatic diols is less common and often involves subsequent elimination or rearrangement steps.
More relevant are enzymatic or biomimetic dihydroxylation reactions. For instance, naphthalene dioxygenase enzymes can catalyze the cis-dihydroxylation of naphthalene and its derivatives. researchgate.net These enzymatic methods can offer high regioselectivity and stereoselectivity. researchgate.net Chemical methods mimicking these enzymes, for example, using iron-based catalysts, have also been developed for the syn-dihydroxylation of naphthalenes. researchgate.net
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of the naphthalene core. A suitably substituted diene and dienophile can be reacted to form a cyclohexene (B86901) derivative, which can then be aromatized. For the synthesis of a dihydroxylated naphthalene, the dienophile could contain protected hydroxyl functionalities.
Annulation strategies, where a second ring is built onto an existing aromatic ring, are also highly effective. For example, a substituted benzaldehyde can react with a derivative of succinic acid in a Stobbe condensation. The resulting adduct can then be cyclized and aromatized to form the naphthalene ring system. The substituents on the initial benzene ring would dictate the substitution pattern on the final naphthalene product.
A versatile approach involves the synthesis of a highly functionalized precursor that can be cyclized to form the desired naphthalene-1,3-diol. A common strategy is the cyclization of γ-phenyl-β-ketoesters or related compounds. For example, the reaction of a substituted phenylacetyl chloride with an acetoacetic ester derivative can lead to a precursor that, upon intramolecular cyclization and aromatization, yields a substituted naphthol.
Another powerful method is the Gassman indole (B1671886) synthesis, which, although primarily used for indoles, has variations that can be adapted for the synthesis of other aromatic systems. The use of directing groups can aid in achieving the desired regioselectivity during the functionalization of precursors. nih.gov
Table 2: Comparison of Synthetic Approaches to the Naphthalene-1,3-diol Core
| Synthetic Strategy | Advantages | Challenges |
| Dearomatization-Dihydroxylation | Can introduce hydroxyl groups directly onto the naphthalene ring. | Regioselectivity can be difficult to control with chemical methods; enzymatic methods may have limited substrate scope. |
| Cycloaddition/Annulation | Convergent; allows for the construction of highly substituted systems. | Requires carefully designed and often multi-step synthesis of the precursors. |
| Functionalization and Cyclization | High degree of flexibility in introducing various substituents. | Regioselectivity of the cyclization step needs to be controlled. |
Directed Introduction of Halogen Substituents (Bromine and Fluorine)
The precise placement of bromine and fluorine on the naphthalene-1,3-diol core requires highly regioselective reactions. The electronic properties of the diol system heavily influence the outcome of electrophilic substitution, while the introduction of fluorine often necessitates nucleophilic substitution strategies.
Regioselective Bromination Methodologies on Naphthalene-1,3-diol Precursors
The hydroxyl groups at positions 1 and 3 of the naphthalene ring are powerful activating groups that direct incoming electrophiles, such as bromine, to the ortho and para positions. organicchemistrytutor.comyoutube.com In the case of naphthalene-1,3-diol, the most activated positions for electrophilic aromatic substitution are C4, C2, and C5. Direct bromination would likely yield a mixture of products with bromine at these positions, making the isolation of an 8-bromo isomer challenging.
To achieve bromination at the C8 position, a multi-step strategy would likely be required, potentially involving:
Use of Blocking Groups: Temporarily blocking the more reactive sites (e.g., C4) to direct bromination to other positions.
Directed Ortho Metalation: Employing a directing group to facilitate lithiation or other metallation specifically at the C8 position, followed by quenching with a bromine source.
Synthesis from a Pre-functionalized Precursor: Starting with a naphthalene derivative that already possesses a substituent at the 8-position which can be converted to a bromine atom, or a precursor that directs bromination to the desired location. For instance, the synthesis of 8-halonaphthalene derivatives has been achieved from precursors like 1H-naphtho[1,8-de] organicchemistrytutor.comresearchgate.netoup.comtriazine. umn.eduresearchgate.net
The table below illustrates typical conditions for the bromination of naphthalene derivatives, which could be adapted for a suitably protected or pre-functionalized naphthalene-1,3-diol precursor.
| Brominating Agent | Catalyst/Solid Support | Solvent | Temperature | Major Products (on Naphthalene) | Reference |
|---|---|---|---|---|---|
| Br₂ (2 equiv.) | Synclyst 13 | DCM | 25 °C | 1,4-dibromonaphthalene | mdpi.com |
| Br₂ (2 equiv.) | Calcined KSF Clay | DCM | 25 °C | 1,5-dibromonaphthalene | mdpi.com |
| Br₂ (3 equiv.) | KSF Clay | - | Room Temp. | 1,4,6-tribromonaphthalene | cardiff.ac.uk |
| N-Bromosuccinimide | Ionic Liquid | - | 28 °C | Monobromonaphthalene | mdpi.com |
Nucleophilic Fluorination Techniques and Halogen Exchange Reactions
Direct electrophilic fluorination of an aromatic ring is often difficult and unselective. Therefore, nucleophilic fluorination is the more probable route for introducing the fluorine atom at the C7 position. ucla.edu A common and effective method is the halogen exchange (Halex) reaction, where a bromide or iodide is displaced by a fluoride (B91410) ion. acsgcipr.orgresearchgate.net
This approach would presuppose the synthesis of a precursor such as 7,8-dibromonaphthalene-1,3-diol or 7-bromo-8-iodonaphthalene-1,3-diol. The Halex reaction typically employs sources of nucleophilic fluoride such as potassium fluoride (KF) or cesium fluoride (CsF), often in polar aprotic solvents and sometimes with the aid of phase-transfer catalysts to enhance the reactivity of the fluoride salt. acsgcipr.orgnih.gov
Key considerations for a successful halogen exchange reaction include:
Fluoride Source: Anhydrous spray-dried KF or CsF are common choices. Tetraalkylammonium fluorides can also be used. acsgcipr.org
Solvent: High boiling point, polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are typically required to facilitate the reaction.
Catalyst: Phase-transfer catalysts such as tetraphenylphosphonium (B101447) bromide can improve reaction rates and yields. researchgate.net
The following table summarizes conditions for nucleophilic aromatic fluorination on various aryl halides.
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide | None (Solvent-free) | - | 90% | researchgate.net |
| Activated Nitroaromatics | TBAF (anhydrous) | None | DMSO | Room Temp. | High | acsgcipr.org |
| Secondary Alkyl Bromide | KF/18-Crown-6 | Bulky Diols | - | 82 °C | 44% (SN2) | nih.gov |
Sequential Halogenation Strategies for Controlled Substitution Patterns
A logical synthetic route would involve a sequential introduction of the two different halogen atoms. A plausible, though challenging, sequence would be:
Initial Bromination: Synthesis of an 8-bromo- or a 7,8-dibromo-naphthalene-1,3-diol precursor. As discussed, achieving substitution at the 8-position is non-trivial and would likely be the key challenge of the synthesis. cardiff.ac.uk
Nucleophilic Fluorination: Subsequent selective replacement of one of the bromine atoms with fluorine via a Halex reaction. If a 7,8-dibromonaphthalene-1,3-diol intermediate is used, the relative reactivity of the C7 and C8 positions towards nucleophilic attack would need to be considered to achieve selectivity for the desired 7-fluoro isomer.
The alternative sequence, fluorination followed by bromination, is less likely. An initial fluorine substituent would deactivate the ring towards further electrophilic attack, making a subsequent bromination reaction more difficult.
Integrated Synthetic Protocols for this compound
Developing an efficient and high-yield synthesis for this complex molecule would require careful planning of the reaction sequence and optimization of each step.
Stepwise Functionalization Sequences and Reaction Optimization
A hypothetical stepwise synthesis could proceed as follows:
Protection: The hydroxyl groups of naphthalene-1,3-diol would likely need to be protected (e.g., as methyl ethers or silyl (B83357) ethers) to prevent side reactions and to potentially modify their directing effects during the bromination step.
Directed Bromination: Using the protected diol, a directed bromination strategy would be employed to introduce bromine at the C8 position. This might involve directed ortho-metalation or the use of a precursor with a pre-existing functional group at C8.
Second Halogenation: Introduction of a second bromine atom at the C7 position to create a 7,8-dibromo intermediate.
Selective Fluorination: A carefully controlled nucleophilic halogen exchange reaction to selectively replace the C7-bromo substituent with fluorine. This step would require significant optimization of temperature, reaction time, and reagents to favor mono-fluorination at the desired position.
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Each of these steps would need to be individually optimized to maximize the yield and purity of the intermediate before proceeding to the next stage.
One-Pot and Cascade Reaction Approaches to Maximized Yields
A conceptual one-pot approach for this synthesis is highly ambitious due to the incompatible nature of the required reagents and conditions (e.g., electrophilic bromination vs. nucleophilic fluorination). However, a telescoped synthesis, where sequential reactions are carried out in the same reactor without intermediate work-up, could be envisioned for certain parts of the sequence. For example, a consecutive aryne reaction methodology has been used to synthesize multisubstituted naphthalenes, which could theoretically be adapted. oup.com A process involving the formation of a 7,8-dibromo intermediate followed by a subsequent in-situ fluorination step could potentially reduce handling losses, though achieving selectivity would remain a major hurdle. The development of such a process would require extensive research into compatible catalyst and solvent systems that can facilitate multiple distinct transformations.
Advanced Spectroscopic Elucidation of the Molecular Architecture of 8 Bromo 7 Fluoronaphthalene 1,3 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 8-Bromo-7-fluoronaphthalene-1,3-diol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete and unambiguous assignment of its molecular architecture.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, and hydroxyl substituents. Electronegative atoms like fluorine and oxygen tend to deshield nearby protons, causing their signals to appear at a lower field (higher ppm values). libretexts.orglibretexts.org The aromatic region of the spectrum would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons.
The analysis of spin-spin coupling constants (J-values) is crucial for determining the relative positions of the protons on the naphthalene (B1677914) ring. For instance, ortho-coupling (³JHH) between protons on adjacent carbons is typically in the range of 7-10 Hz, while meta-coupling (⁴JHH) across three bonds is smaller, around 1-3 Hz. Para-coupling (⁵JHH) is often negligible. The expected ¹H NMR data for the aromatic protons of this compound would reflect these characteristic coupling patterns, allowing for the assignment of each proton to its specific position on the naphthalene core. The hydroxyl protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2 | 6.8 - 7.2 | d | ³J(H2-H4) = ~2-3 |
| H-4 | 7.0 - 7.4 | d | ³J(H4-H2) = ~2-3 |
| H-5 | 7.6 - 8.0 | d | ³J(H5-H6) = ~8-9 |
| H-6 | 7.2 - 7.6 | dd | ³J(H6-H5) = ~8-9, ⁴J(H6-F) = ~5-8 |
| 1-OH | 9.0 - 10.0 | br s | - |
| 3-OH | 9.0 - 10.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached substituents. datapdf.comias.ac.in Carbons bonded to electronegative atoms like oxygen (from the hydroxyl groups), fluorine, and bromine will experience a downfield shift.
The carbon atoms C-1 and C-3, being attached to hydroxyl groups, are expected to resonate at a lower field compared to the unsubstituted naphthalene carbons. Similarly, C-7 and C-8, bonded to fluorine and bromine respectively, will also be deshielded. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary carbons, CH, and CH₂ groups, although only quaternary and CH carbons are present in the aromatic system of the target molecule. nih.gov
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 150 - 155 |
| C-2 | 105 - 110 |
| C-3 | 152 - 157 |
| C-4 | 110 - 115 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 128 - 133 |
| C-7 | 155 - 160 (d, ¹JCF = ~240-250 Hz) |
| C-8 | 115 - 120 |
| C-8a | 130 - 135 |
Note: These are predicted values and may vary based on solvent and experimental conditions. The C-7 signal is expected to be a doublet due to coupling with fluorine.
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgazom.com The chemical shift of the fluorine atom in this compound will be indicative of its local electronic environment. The presence of the adjacent bromine and the hydroxyl groups on the naphthalene ring system will influence the shielding of the fluorine nucleus.
Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (e.g., H-6) and carbons can provide valuable structural information. The magnitude of these couplings (J-values) can help to confirm the connectivity of the molecule. thermofisher.com For fluoroaromatic compounds, chemical shifts are often reported relative to a standard such as CFCl₃. researchgate.netnih.gov
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of the aromatic protons. For example, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from H-2 to C-1, C-3, and C-4a would help to confirm these assignments. nih.govmdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are in close proximity. This can provide information about the stereochemistry and conformation of the molecule. For example, a NOESY correlation between a hydroxyl proton and a nearby aromatic proton could indicate a preferred orientation of the hydroxyl group. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) groups. The broadness of this peak is a result of hydrogen bonding. rsc.org
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. astrochem.org
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. nasa.govresearchgate.net
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl groups is expected to produce a strong band in the 1200-1300 cm⁻¹ range.
C-F and C-Br Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-F stretch is anticipated to be a strong band in the 1000-1200 cm⁻¹ region, while the C-Br stretch will appear at a lower wavenumber, typically in the 500-700 cm⁻¹ range. spectroscopyonline.com
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic stretch) | 3000 - 3100 | Medium, Sharp |
| C=C (aromatic stretch) | 1450 - 1600 | Medium, Sharp |
| C-O (stretch) | 1200 - 1300 | Strong |
| C-F (stretch) | 1000 - 1200 | Strong |
| C-Br (stretch) | 500 - 700 | Medium |
By integrating the data from these various spectroscopic techniques, a comprehensive and detailed picture of the molecular architecture of this compound can be constructed with a high degree of confidence.
Raman Spectroscopy: Complementary Vibrational Modes for Detailed Structural Fingerprinting
Raman spectroscopy offers a powerful, non-destructive method for probing the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to be rich with information, revealing characteristic vibrations of the substituted naphthalene core and its functional groups. uni-siegen.de
The analysis of the Raman spectrum would focus on identifying key vibrational modes. The fundamental vibrations of the parent naphthalene molecule, such as C-C ring stretching and deformation, serve as a foundational reference. researchgate.net Substituents on the ring—bromo, fluoro, and two hydroxyl groups—introduce distinct vibrational signatures and perturb the modes of the naphthalene skeleton.
Key expected vibrational modes for this compound are detailed in the table below. These assignments are based on established frequency ranges for specific functional groups and data from analogous substituted aromatic systems. researchgate.net
| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Comment |
|---|---|---|
| 3200-3500 | O-H Stretching | Broad bands, indicative of hydroxyl groups. Position can be influenced by intra- and intermolecular hydrogen bonding. |
| 1580-1620 | Aromatic C=C Ring Stretching | A strong, characteristic band for the naphthalene ring system. researchgate.net |
| 1350-1400 | Aromatic C-C Ring Stretching & Deformation | Another key fingerprint region for the naphthalene core structure. researchgate.net |
| 1200-1300 | C-O Stretching (Phenolic) | Vibration associated with the hydroxyl groups attached to the aromatic ring. |
| 1000-1100 | C-F Stretching | A relatively strong and sharp band characteristic of the carbon-fluorine bond. |
| 500-650 | C-Br Stretching | The carbon-bromine stretch appears at lower wavenumbers due to the heavier mass of the bromine atom. |
| ~760 | C-H Out-of-plane Bending | Characteristic bending mode for the remaining C-H bonds on the aromatic rings. |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, also known as the monoisotopic mass. missouri.edubiochemcalc.com
For this compound, the molecular formula is C₁₀H₆BrFO₂. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M⁺ and M+2 peaks), which is a definitive indicator for the presence of a single bromine atom.
The theoretical exact masses for the molecular ions are calculated as follows:
| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| M⁺ (with ⁷⁹Br) | C₁₀H₆⁷⁹BrFO₂ | 255.9535 |
| [M+2]⁺ (with ⁸¹Br) | C₁₀H₆⁸¹BrFO₂ | 257.9515 |
Experimental measurement of these exact masses via HRMS would confirm the elemental composition of C₁₀H₆BrFO₂ with high confidence. nih.gov
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments. unt.edu
The fragmentation of the this compound molecular ion is expected to proceed through several characteristic pathways, driven by the presence of the halogen and hydroxyl functional groups on the stable aromatic core. libretexts.org Plausible fragmentation pathways include the loss of small neutral molecules or radicals. mdpi.com
A proposed fragmentation scheme is outlined in the table below:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |
|---|---|---|---|
| 256/258 | Br• (79/81 Da) | 177 | [C₁₀H₆FO₂]⁺ (Fluoronaphthalene-diol radical cation) |
| 256/258 | CO (28 Da) | 228/230 | Loss of carbon monoxide from a hydroxyl group, a common fragmentation for phenols. |
| 228/230 | CO (28 Da) | 200/202 | Sequential loss of a second CO molecule. |
| 256/258 | H₂O (18 Da) | 238/240 | Loss of water, potentially from the two hydroxyl groups. |
| 177 | CO (28 Da) | 149 | Subsequent fragmentation of the [M-Br]⁺ ion. |
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, reinforcing the proposed structure.
Electronic Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic transitions within a molecule and its photophysical properties.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., π→π* transitions). libretexts.org Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. researchgate.net
The introduction of substituents (–Br, –F, –OH) on the naphthalene ring acts to modify these electronic transitions. The hydroxyl (–OH) and halogen (–F, –Br) groups are auxochromes, which possess non-bonding electrons that can interact with the π-system of the aromatic ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the parent naphthalene molecule. aanda.orgaanda.orgresearchgate.net
The expected UV-Vis absorption spectrum for this compound in a non-polar solvent would likely display the following features:
| Approximate λₘₐₓ (nm) | Electronic Transition | Description |
|---|---|---|
| ~220-240 nm | S₀ → S₃ (¹Bₑ-type) | A high-energy π→π* transition, common in naphthalene derivatives. aanda.orgresearchgate.net |
| ~270-290 nm | S₀ → S₂ (¹Lₐ-type) | A moderately intense π→π* transition, shifted to longer wavelengths due to substitution. researchgate.net |
| ~320-340 nm | S₀ → S₁ (¹Lₑ-type) | A lower-energy π→π* transition, often showing fine vibrational structure. This band is significantly red-shifted by the auxochromic substituents. researchgate.net |
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While many aromatic compounds are fluorescent, the emission intensity can be significantly reduced, or "quenched," by various processes. nih.gov
In the case of this compound, the presence of the bromine atom is expected to play a crucial role in its fluorescence properties. Bromine, being a relatively heavy atom, can induce a phenomenon known as the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to the excited triplet state (T₁). libretexts.org
Because ISC competes directly with the radiative process of fluorescence (de-excitation from S₁ back to the ground state S₀), an increased rate of ISC leads to a decrease in fluorescence intensity and a lower fluorescence quantum yield. libretexts.org Therefore, it is predicted that this compound would exhibit significantly weaker fluorescence compared to its non-brominated analog, 7-fluoronaphthalene-1,3-diol. This intramolecular quenching is a key photophysical characteristic directly attributable to the specific atomic composition of the molecule.
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties based on the electron density. For this compound, DFT methods, such as those employing the B3LYP hybrid functional, are instrumental in elucidating its fundamental chemical nature.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles of its ground state.
A comprehensive conformational analysis is crucial, particularly concerning the orientation of the two hydroxyl (-OH) groups at positions 1 and 3. These groups can rotate, leading to different conformers with varying energies. The relative stability of these conformers is dictated by a balance of steric hindrance and non-covalent interactions, most notably the potential for intramolecular hydrogen bonding between the hydrogen of one hydroxyl group and the oxygen of the other. Computational studies on analogous phenolic and diol compounds demonstrate that such interactions significantly influence conformational preferences. researchgate.net The analysis for this compound would involve systematically rotating the C-O bonds and calculating the energy of each resulting structure to identify the global minimum and other low-energy conformers.
Below is a table of predicted geometric parameters for a substituted naphthalene system, illustrating the type of data obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | 1.37 - 1.42 |
| C-O (hydroxyl) | 1.36 | |
| O-H (hydroxyl) | 0.97 | |
| C-F | 1.35 | |
| C-Br | 1.91 | |
| Bond Angle (°) | C-C-C (aromatic) | 118 - 122 |
| C-C-O | 119 | |
| C-O-H | 109 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.orgtaylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. youtube.com For this compound, the electron-donating hydroxyl groups and the electron-withdrawing halogen substituents are expected to influence the HOMO and LUMO energy levels significantly. DFT calculations show that substituents on a naphthalene core can reduce the HOMO-LUMO gap compared to the parent molecule. researchgate.netresearchgate.net
The spatial distribution of these orbitals indicates the likely sites of reaction. In a typical analysis of a substituted naphthalene, the HOMO is often a π-orbital delocalized across the aromatic ring system, while the LUMO is a π*-antibonding orbital. The presence of the bromine atom may also contribute significantly to the frontier orbitals, influencing the molecule's photophysical properties. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.40 | 4.75 |
| 1-Naphthylamine (-NH2) | -5.42 | -1.15 | 4.27 |
| 1-Bromonaphthalene (-Br) | -6.19 | -1.63 | 4.56 |
Data illustrates the general trend of how substituents modify the frontier orbital energies of the naphthalene core. researchgate.netsamipubco.com
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto a surface of constant electron density, with colors indicating the nature of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MESP surface would highlight several key reactive features:
Negative Regions: Concentrated around the electronegative oxygen atoms of the hydroxyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.
Positive Regions: Located on the hydrogen atoms of the hydroxyl groups, making them acidic and prime sites for hydrogen bonding or reaction with nucleophiles.
σ-hole: A region of positive electrostatic potential may be present on the bromine atom, opposite the C-Br bond, which can lead to halogen bonding interactions. researchgate.net The π-system of the naphthalene ring will show nuanced regions of negative potential above and below the plane of the rings, influenced by the competing electronic effects of the substituents.
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnrel.gov The method involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry. By comparing these calculated shifts for several candidate structures with experimental data, one can confidently assign the correct structure. For a molecule with multiple conformers, the final predicted shifts are often a Boltzmann-weighted average of the shifts for each stable conformation.
IR Frequencies: DFT can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This analysis not only predicts the peak positions but also helps in assigning specific vibrational modes (e.g., O-H stretching, C-F stretching, C-Br stretching, aromatic ring modes) to the observed bands. Calculated frequencies are often systematically scaled to better match experimental values.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. For this compound, the transitions would primarily be of a π → π* nature, localized on the naphthalene chromophore.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 325 | 0.08 | HOMO → LUMO |
| S0 → S2 | 290 | 0.45 | HOMO-1 → LUMO |
| S0 → S3 | 265 | 0.21 | HOMO → LUMO+1 |
This table represents typical output from a TD-DFT calculation, showing the wavelength, intensity, and electronic nature of the main absorption bands. rsc.orgresearchgate.net
Computational and Theoretical Investigations of 8 Bromo 7 Fluoronaphthalene 1,3 Diol
There is no available research that specifically investigates the potential rearrangement and isomerization processes of 8-Bromo-7-fluoronaphthalene-1,3-diol. In related diol systems, acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, are a known class of reactions. However, without specific computational studies, any discussion of such transformations for this compound remains speculative. The electronic effects of the bromo and fluoro substituents, as well as their positions on the naphthalene (B1677914) ring, would be expected to influence the stability of any potential carbocation intermediates and thus the propensity for and outcome of such rearrangements.
No studies reporting the theoretical determination of kinetic and thermodynamic parameters for key reactions involving this compound have been found. Such calculations would typically involve density functional theory (DFT) or other high-level computational methods to determine reaction pathways, transition states, and associated energy barriers. This information is crucial for understanding the reactivity and stability of the compound but is not present in the available literature.
While the structure of this compound suggests the potential for intramolecular interactions, no specific studies have characterized these. The proximity of the bromine and fluorine atoms to the hydroxyl groups could theoretically lead to intramolecular hydrogen bonding between the hydroxyl protons and the halogen atoms, or potentially weaker halogen bonding interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) would be necessary to identify and characterize the nature and strength of these interactions.
There are no published predictions of the intermolecular interactions and crystal packing motifs for this compound. Such predictions are typically achieved through computational methods that analyze the electrostatic potential surface of the molecule to identify likely sites for intermolecular interactions, such as hydrogen bonding and halogen bonding, which would govern the supramolecular assembly in the solid state.
No molecular dynamics simulations or other advanced simulation studies on the dynamic behavior of this compound in condensed phases have been reported. These simulations would provide insight into the compound's behavior in solution or in the solid state, including its conformational dynamics and interactions with its environment.
Chemical Reactivity and Derivatization Pathways of 8 Bromo 7 Fluoronaphthalene 1,3 Diol
Transformations Involving Hydroxyl Functionalities
The two hydroxyl groups on the naphthalene (B1677914) core are primary sites for a variety of chemical reactions. Their phenolic nature makes them amenable to esterification, etherification, oxidation, and coordination with metal centers.
The hydroxyl groups of 8-Bromo-7-fluoronaphthalene-1,3-diol can be readily converted into esters and ethers, which are common strategies for protecting the hydroxyl groups or modifying the molecule's electronic and physical properties.
Esterification is typically achieved by reacting the diol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon. Depending on the stoichiometry of the acylating agent, either a mono-ester or a di-ester can be formed.
Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) through an SN2 reaction to yield the corresponding ether.
| Reaction Type | Reagents | Product Type | General Conditions |
| Diesterification | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Naphthalene-1,3-diyl diester | Anhydrous solvent, Room temperature |
| Dietherification | Alkyl Halide (e.g., Methyl iodide), Strong Base (e.g., NaH) | 1,3-Dialkoxynaphthalene | Anhydrous polar aprotic solvent (e.g., DMF, THF) |
| Monofunctionalization | 1 equivalent of reagent, controlled temperature | Monoester or Monoether | Low temperature to favor selective reaction |
Naphthalene diols, particularly those with hydroxyl groups in positions that allow for the formation of a conjugated system, are susceptible to oxidation. The oxidation of this compound could potentially lead to the formation of a naphthoquinone derivative. Naphthoquinones are an important class of compounds with significant biological and chemical interest.
The reaction typically requires an oxidizing agent such as Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods. The oxidation process involves the removal of two protons and two electrons from the diol moiety to form a diketone. The specific regioisomer of the resulting quinone would depend on the reaction conditions and the electronic influences of the bromo and fluoro substituents.
The diol functionality can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. Upon deprotonation, the resulting dianion can form stable chelate complexes with a variety of transition metals and main group elements. These organometallic complexes have potential applications in catalysis, materials science, and as imaging agents. The electronic properties of the resulting metal complex can be fine-tuned by the electron-withdrawing effects of the halogen substituents on the naphthalene ring.
Reactions Involving Halogen Substituents (Bromine and Fluorine)
The carbon-halogen bonds on the aromatic ring offer another avenue for derivatization, primarily through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a halide on an aromatic ring by a nucleophile. For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions. However, the hydroxyl groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl >> F. Consequently, the C-Br bond at the 8-position of the naphthalene ring is the primary site for these transformations, while the C-F bond remains largely unreactive under standard conditions.
The Suzuki-Miyaura Reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org This reaction is widely used to form biaryl compounds. libretexts.orgnih.gov The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield an 8-arylated naphthalene derivative. nih.gov
The Heck Reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a method for the alkenylation of the naphthalene core at the 8-position. core.ac.ukmdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org
The Sonogashira Reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method allows for the introduction of an alkyne substituent at the 8-position of the naphthalene ring. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.orgresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8-Aryl-7-fluoronaphthalene-1,3-diol |
| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 8-Alkenyl-7-fluoronaphthalene-1,3-diol |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 8-Alkynyl-7-fluoronaphthalene-1,3-diol |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom at the C-8 position is the most likely site for such a reaction, given that the carbon-bromine bond is significantly more reactive in this exchange than a carbon-fluorine bond.
The reaction is typically initiated by a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. The exchange rate generally follows the trend I > Br > Cl, making the bromo substituent a prime candidate for this transformation. The process involves the replacement of the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. It is important to note that the acidic protons of the hydroxyl groups will also react with the organolithium reagent, requiring the use of at least three equivalents of the reagent.
This newly formed organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C-8 position. This two-step sequence allows for the strategic installation of diverse substituents onto the naphthalene scaffold.
Illustrative Examples of Electrophilic Quenching:
| Electrophile | Reagent Example | Potential Product at C-8 |
| Carbonyl Compounds | Acetone, Benzaldehyde (B42025) | Tertiary or Secondary Alcohol |
| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkyl or Benzyl Group |
| Carbon Dioxide | CO2 | Carboxylic Acid |
| Borates | Trimethyl borate | Boronic Acid |
| Isocyanates | Phenyl isocyanate | Amide |
This methodology provides a reliable route to a variety of 8-substituted-7-fluoronaphthalene-1,3-diol derivatives, which would be challenging to access through direct electrophilic aromatic substitution due to the directing effects of the existing substituents.
Reactivity of the Naphthalene Aromatic Core
The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the four substituents.
The directing effects of the substituents on the naphthalene ring are crucial in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The two hydroxyl groups at C-1 and C-3 are powerful activating groups and are ortho, para-directing. The fluorine at C-7 and bromine at C-8 are deactivating groups, but they are also ortho, para-directing.
The activating and directing effects of these groups can be summarized as follows:
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | C-1 | Strongly Activating | ortho, para |
| -OH | C-3 | Strongly Activating | ortho, para |
| -F | C-7 | Deactivating | ortho, para |
| -Br | C-8 | Deactivating | ortho, para |
The powerful activating nature of the hydroxyl groups will dominate the directing effects, making the positions ortho and para to them the most favorable for electrophilic attack. Specifically, the C-2, C-4, and C-5 positions are the most likely sites for substitution. The C-2 and C-4 positions are activated by both hydroxyl groups. The C-5 position is para to the C-1 hydroxyl group. Steric hindrance may play a role in favoring substitution at the less hindered positions.
The aromatic naphthalene core can be partially or fully reduced through hydrogenation reactions to yield tetralin and decalin derivatives, respectively. These reactions are typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere.
The hydrogenation of naphthalene generally proceeds in a stepwise manner. The first step involves the reduction of one of the aromatic rings to form a tetralin intermediate. researchgate.netnih.gov Further hydrogenation under more forcing conditions leads to the saturation of the second ring, yielding a decalin. researchgate.netnih.gov
For this compound, selective hydrogenation of the less substituted ring (the one not bearing the hydroxyl groups) might be achievable under carefully controlled conditions. The choice of catalyst can influence the selectivity of the hydrogenation process. For instance, palladium-based catalysts are often used for the selective hydrogenation of naphthalenes to tetralins. nih.gov In contrast, nickel-molybdenum (B8610338) (NiMo) or cobalt-molybdenum (CoMo) catalysts can be employed for more complete hydrogenation to decalins. mdpi.com
The reaction can be represented as follows:
This compound → 8-Bromo-7-fluoro-5,6,7,8-tetrahydronaphthalene-1,3-diol → 8-Bromo-7-fluorodecahydronaphthalene-1,3-diol
The resulting tetralin and decalin derivatives have a non-aromatic, alicyclic structure, which significantly alters their physical and chemical properties, opening up new avenues for further chemical transformations.
Strategic Chemical Transformations for the Synthesis of Advanced Building Blocks
The multiple functional groups and the reactive naphthalene core of this compound make it a valuable starting material for the synthesis of more complex and highly functionalized molecules.
By strategically manipulating the existing functional groups, this compound can be converted into a range of versatile precursors. For example, the hydroxyl groups can be protected, allowing for selective reactions at other positions. Subsequent deprotection would then regenerate the diol functionality.
Furthermore, the bromine atom can be replaced via halogen-metal exchange and quenching, as discussed previously, or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). These reactions enable the introduction of a wide array of aryl, alkyl, and vinyl groups at the C-8 position.
The combination of reactions described above allows for the development of synthetic routes to polyfunctionalized naphthalene derivatives with precisely controlled substitution patterns. For instance, a synthetic strategy could involve:
Protection of the hydroxyl groups.
Halogen-metal exchange at C-8 followed by electrophilic quenching to introduce a new substituent.
Directed electrophilic aromatic substitution to add another functional group to the aromatic core.
Deprotection of the hydroxyl groups.
Such multi-step sequences can generate complex naphthalene-based scaffolds with tailored electronic and steric properties, suitable for applications in materials science, medicinal chemistry, and catalysis. The ability to selectively modify different positions on the naphthalene ring makes this compound a potentially valuable building block for the construction of advanced molecular architectures. mdpi.comrsc.org
Conclusion and Future Research Trajectories
Summary of Current Understanding and Identified Research Gaps for Complex Halogenated Naphthalene (B1677914) Diols
The current understanding of complex halogenated naphthalene diols, such as 8-Bromo-7-fluoronaphthalene-1,3-diol, is largely extrapolated from the broader knowledge of naphthalene chemistry. The naphthalene core is a crucial structural motif in many bioactive compounds and organic materials. anr.fr Research has primarily focused on the regioselective functionalization of naphthalene derivatives, often utilizing directing groups to control the position of substitution. anr.frresearchgate.net The synthesis of halogenated naphthalenes has been explored through various methods, including palladium-catalyzed halogenation of naphthaldehydes and one-pot syntheses involving aromatic ketimines. anr.frresearchgate.net
However, significant research gaps exist, particularly concerning polysubstituted naphthalenes with a complex arrangement of functional groups like bromo, fluoro, and hydroxyl moieties. The synthesis of a molecule such as this compound presents a considerable challenge due to the precise and varied substitution pattern. Existing methods often focus on introducing a single type of functional group or functionalizing specific, more accessible positions on the naphthalene ring. anr.frresearchgate.netacs.org There is a lack of established synthetic routes for creating naphthalene cores with multiple, different halogen atoms and hydroxyl groups at specific, less-reactive positions. The interplay of these different functional groups on the reactivity and properties of the naphthalene system is also an area that remains largely unexplored.
Prospects for Novel Synthetic Methodologies and Catalytic Systems in the Context of Such Compounds
Future research into the synthesis of complex halogenated naphthalene diols will likely focus on the development of novel synthetic methodologies and advanced catalytic systems. Transition-metal catalysis, particularly with palladium and rhodium, has already proven effective for C-H bond functionalization in the naphthalene series. anr.frresearchgate.net The evolution of these catalytic systems to allow for the sequential and regioselective introduction of different halogens and hydroxyl groups is a promising avenue. The use of less expensive metals as catalysts is also an important consideration for developing more sustainable synthetic methods. anr.fr
Furthermore, the development of one-pot synthesis methods for creating polysubstituted naphthalenes from simple precursors could significantly streamline the production of complex molecules like this compound. researchgate.netnih.gov Strategies involving multicomponent coupling reactions offer a high degree of diversity and could be adapted for the synthesis of complex halogenated naphthalene derivatives. nih.gov The exploration of novel reaction pathways, such as those involving Fischer carbene complexes or interrupted Vilsmeier-Haack reactions, could also provide new routes to these challenging molecular architectures. nih.govacs.org
| Catalytic System | Application in Naphthalene Synthesis | Potential for Complex Halogenated Naphthalene Diols |
| Palladium-based catalysts | Regioselective oxygenation and halogenation of 1-carbonylnaphthalenes. anr.fr | Could be adapted for the sequential introduction of bromo and fluoro groups, as well as hydroxyl functionalities. |
| Rhodium-based catalysts | C-H functionalization, particularly for creating fused ring systems. researchgate.net | May offer alternative regioselectivity for the introduction of functional groups on the naphthalene core. |
| Gold-based catalysts | Functionalization of naphthalene with diazo compounds. researchgate.net | Could be explored for novel C-C bond formations on a pre-functionalized naphthalene ring. |
| Rhenium-based catalysts | One-pot synthesis of halogenated naphthalene derivatives. researchgate.net | Offers a potential route for the efficient construction of the basic halogenated naphthalene skeleton. |
Integration of Advanced Computational Tools for Predictive Chemical Design and Discovery
Advanced computational tools are poised to play a pivotal role in the design and discovery of complex halogenated naphthalene diols. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, geometry, and reactivity of these molecules. longdom.orgresearchgate.net This predictive power can help in understanding the influence of the bromo, fluoro, and hydroxyl groups on the properties of the naphthalene ring system.
Computational screening and virtual design can accelerate the discovery of new synthetic routes by identifying promising starting materials and reaction conditions. mdpi.com For instance, computational models can help in designing catalysts with enhanced selectivity for the functionalization of specific positions on the naphthalene core. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of these compounds with their potential biological or material properties, guiding the design of new molecules with desired functionalities. longdom.orgnih.gov Molecular dynamics simulations can also provide insights into the interactions of these molecules with biological targets or in material science applications. nih.gov
| Computational Tool | Application in Chemical Design | Relevance to Complex Halogenated Naphthalene Diols |
| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, and reactivity. longdom.orgresearchgate.net | Can elucidate the electronic effects of the halogen and hydroxyl substituents on the naphthalene core. |
| Molecular Docking | Prediction of binding affinity to biological targets. nih.gov | Useful for identifying potential biological applications of these compounds. |
| QSAR Models | Correlation of chemical structure with biological or physical properties. longdom.orgnih.gov | Can guide the design of new derivatives with enhanced properties. |
| Molecular Dynamics (MD) Simulations | Examination of molecular interactions and conformational changes. nih.gov | Can provide insights into the behavior of these molecules in different environments. |
Potential as Versatile Intermediates in the Synthesis of Complex Organic Molecules
Complex halogenated naphthalene diols, exemplified by this compound, hold significant potential as versatile intermediates in the synthesis of more complex organic molecules. The presence of multiple, distinct functional groups provides a platform for a variety of subsequent chemical transformations. The bromo and fluoro groups can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of larger molecular scaffolds. The hydroxyl groups can be derivatized to introduce a wide range of other functionalities or can participate in cyclization reactions to form new ring systems.
The specific substitution pattern of these molecules can also be leveraged to control the regiochemistry of subsequent reactions, making them valuable building blocks in the total synthesis of natural products or in the creation of novel pharmaceutical agents and materials. The naphthalene core itself is a common feature in many biologically active compounds, and the ability to precisely functionalize it with a variety of substituents opens up new avenues for drug discovery and materials science. anr.fracs.org
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-7-fluoronaphthalene-1,3-diol, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation and hydroxylation of naphthalene derivatives. Key steps include:
- Bromination : Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) for regioselective bromination at the 8-position .
- Fluorination : Employ fluorinating agents like Selectfluor or NFSI under anhydrous conditions to introduce fluorine at the 7-position .
- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or nucleophilic substitution with hydroxyl groups at the 1,3-positions .
Optimization involves monitoring reaction kinetics via HPLC and adjusting parameters (temperature, solvent polarity) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How does the compound’s reactivity differ in substitution reactions compared to non-halogenated naphthalene diols?
The bromine and fluorine substituents act as electron-withdrawing groups, activating the naphthalene ring for electrophilic substitution at ortho/para positions. For example:
- Nucleophilic Aromatic Substitution : React with amines or thiols under basic conditions (K₂CO₃, DMF) to replace bromine .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to form biaryl structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Simulate binding modes using software like AutoDock Vina with crystal structures of target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- Fluorescence Quenching : Monitor changes in fluorescence intensity upon interaction with biomolecules .
Q. How can regioselectivity challenges in multi-step functionalization be addressed?
Q. What computational methods validate the compound’s electronic and steric effects in catalysis?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate steric hindrance effects in solvent environments .
Methodological Challenges
Q. How can researchers assess the environmental impact of this compound?
Q. What experimental designs improve enantioselective synthesis of chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
